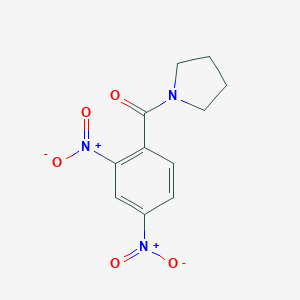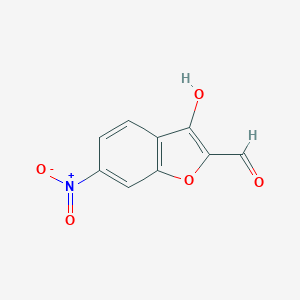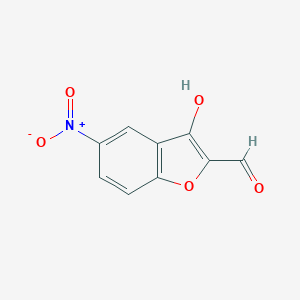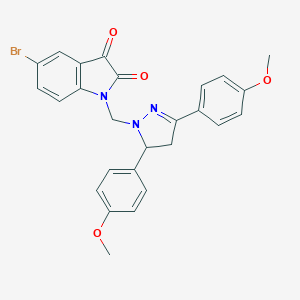
1-({2,4-bisnitrophenyl}carbonyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({2,4-bisnitrophenyl}carbonyl)pyrrolidine is an organic compound that features a dinitrophenyl group and a pyrrolidinyl group attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({2,4-bisnitrophenyl}carbonyl)pyrrolidine typically involves the reaction of 2,4-dinitrophenylhydrazine with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-({2,4-bisnitrophenyl}carbonyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of this compound can yield (2,4-diaminophenyl)(pyrrolidin-1-yl)methanone .
Scientific Research Applications
1-({2,4-bisnitrophenyl}carbonyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-({2,4-bisnitrophenyl}carbonyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-4-nitrophenyl)(pyrrolidin-1-yl)methanone
- (4-Nitrophenyl)(pyrrolidin-1-yl)methanone
- (2-Chloro-5-nitrophenyl)(pyrrolidin-1-yl)methanone
Uniqueness
1-({2,4-bisnitrophenyl}carbonyl)pyrrolidine is unique due to the presence of both dinitrophenyl and pyrrolidinyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11N3O5 |
|---|---|
Molecular Weight |
265.22g/mol |
IUPAC Name |
(2,4-dinitrophenyl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C11H11N3O5/c15-11(12-5-1-2-6-12)9-4-3-8(13(16)17)7-10(9)14(18)19/h3-4,7H,1-2,5-6H2 |
InChI Key |
QCDRXWBOQJVWND-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
solubility |
39.8 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-CHLORO-4-(5-{[(4Z)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID](/img/structure/B416412.png)


![3-[(4Z)-4-({5-[3-(BUTOXYCARBONYL)-4-CHLOROPHENYL]FURAN-2-YL}METHYLIDENE)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID](/img/structure/B416416.png)
![2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4-phenylquinazoline](/img/structure/B416417.png)

![3-[5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1-piperazinyl)propanamide](/img/structure/B416424.png)
![4-[4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B416425.png)
![(Z)-N-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-bromobenzamide](/img/structure/B416428.png)
![4-bromo-N-[5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B416431.png)
![N-phenyl-N'-{2-[4-(phenylcarbonyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B416433.png)
![1-(3-chlorophenyl)-4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B416435.png)
![1-[(4-CHLOROPHENYL)(PHENYL)METHYL]-4-{1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}PIPERAZINE](/img/structure/B416436.png)
![spiro[1H-indole-3,2'-3H-1,3-benzoxazine]-2,4'-dione](/img/structure/B416437.png)
